molecular formula C15H16ClN3O3 B10959487 ethyl {[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]amino}(oxo)acetate

ethyl {[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]amino}(oxo)acetate

Cat. No.: B10959487
M. Wt: 321.76 g/mol
InChI Key: GZFBMTXNTPQIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE typically involves the condensation of ethyl oxalyl chloride with 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine in the presence of a suitable solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(5-CHLOROPYRIDINE-2-YL)AMINO]-2-OXOACETATE: Similar in structure but contains a pyridine ring instead of a pyrazole ring.

    ETHYL 2-[(4-CHLOROBENZYL)AMINO]-2-OXOACETATE: Lacks the methyl group on the pyrazole ring.

Uniqueness

ETHYL 2-{[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETATE is unique due to the combination of its pyrazole ring, chlorobenzyl group, and ethyl ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

ethyl 2-[[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate

InChI

InChI=1S/C15H16ClN3O3/c1-3-22-15(21)14(20)17-13-8-10(2)19(18-13)9-11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3,(H,17,18,20)

InChI Key

GZFBMTXNTPQIOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NN(C(=C1)C)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.